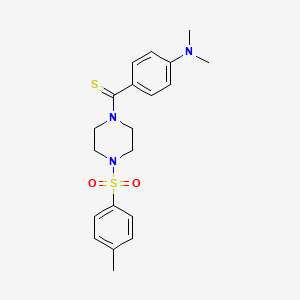

(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione

Beschreibung

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S2/c1-16-4-10-19(11-5-16)27(24,25)23-14-12-22(13-15-23)20(26)17-6-8-18(9-7-17)21(2)3/h4-11H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFHVDIFPNCWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and 4-tosylpiperazine. These intermediates are then subjected to a condensation reaction in the presence of a suitable catalyst to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infections and inflammatory conditions .

Industry

In the industrial sector, (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of “(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione” can be compared to analogs with variations in the piperazine substituent, aromatic ring modifications, or sulfur-containing groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Thioamide Derivatives

| Compound Name | R1 (Piperazine Substituent) | R2 (Aromatic Substituent) | Molecular Weight (g/mol) | Key Biological Data | Toxicity (LC₅₀, Artemia salina) |

|---|---|---|---|---|---|

| Target Compound | 4-Tosyl | 4-Dimethylaminophenyl | 401.5 | Not reported | Not reported |

| 4-(Dimethylamino)phenylmethanethione | Morpholine | 4-Dimethylaminophenyl | 264.4 | IC₅₀ >400 µM (Trypanosoma brucei) | 214 ± 9 µM |

| (4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methanethione | 4-Ethylpiperazine | 4-Methoxyphenyl | 292.4 | Not reported | Not reported |

| (4-Butylsulfonylpiperazin-1-yl)-(4-(dimethylamino)phenyl)methanethione | 4-Butylsulfonylpiperazine | 4-Dimethylaminophenyl | 385.6 | Not reported | Not reported |

| (4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanethione derivatives | 4-(Trifluoromethylphenyl)piperazine | Variable (e.g., thiophen-2-yl) | 350–450 | Antitrypanosomal activity (weak) | Not reported |

Key Observations

Aromatic groups: The 4-(dimethylamino)phenyl moiety is conserved in several analogs, suggesting its role in π-π stacking or receptor binding. Replacement with methoxyphenyl or trifluoromethylphenyl alters electron density and steric bulk, impacting bioactivity .

Pharmacological Profiles: The morpholine analog (4-(dimethylamino)phenylmethanethione) exhibits weak antitrypanosomal activity (IC₅₀ >400 µM) but notable toxicity to Artemia salina (LC₅₀ = 214 µM), suggesting selective cytotoxicity . The target compound’s tosyl group may improve metabolic stability compared to morpholine or ethylpiperazine derivatives, though experimental data are lacking .

Synthetic Methods :

- Most analogs are synthesized via the Willgerodt-Kindler reaction, utilizing aldehydes, secondary amines, and sulfur in polar aprotic solvents (e.g., DMF) with Montmorillonite K-10 as a catalyst .

- Microwave-assisted synthesis (e.g., for morpholine derivatives) reduces reaction times from hours to minutes, improving yields (43–67%) .

Biologische Aktivität

The compound (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is a synthetic organic molecule with potential biological applications. Its structure includes a dimethylamino group, a tosylpiperazine moiety, and a methanethione functional group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₇H₂₀N₂S

- Molecular Weight : 284.419 g/mol

- CAS Number : 1226-46-6

- Density : 1.1 g/cm³

- Melting Point : 202-206 °C

These properties indicate that the compound is a solid at room temperature, with a relatively high molecular weight and density, suggesting potential stability in various environments.

Antitumor Activity

Research has indicated that compounds similar to (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related structures have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

| Compound | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione | A549 | Inhibition of tubulin polymerization | |

| Similar Compounds | HeLa | Induction of apoptosis |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to cell death.

Study on Related Compounds

A study investigated the optical and biological properties of cycloplatinated complexes featuring dimethylaminophenyl derivatives. These complexes demonstrated moderate cytotoxic activity against human tumor cell lines, suggesting that structural modifications can significantly influence biological outcomes .

In Silico Analysis

In silico studies have been conducted to predict the binding affinity and interactions of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione with various biological targets. These analyses can provide insights into potential therapeutic applications and guide further experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione, and how can reaction conditions be optimized for academic research?

- Methodological Answer : Synthesis typically involves coupling 4-(dimethylamino)benzamide derivatives with 4-tosylpiperazine under thiocarbonylation conditions. Key steps include using Lawesson’s reagent or phosphorus pentasulfide for thione formation. Optimization may involve adjusting solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C) to improve yield . Multi-step protocols from structurally analogous compounds suggest monitoring intermediates via TLC and isolating via column chromatography .

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for N(CH)), tosyl (δ ~7.7 ppm for aromatic protons), and thiocarbonyl (C=S) groups .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like acetonitrile/water (70:30) are effective .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., m/z calculated for CHNOS: 426.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperazine-containing methanethiones across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. neuroprotection) may arise from assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays:

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions .

- Functional Assays : Compare IC values across multiple models (e.g., cancer vs. neuronal cells) . Cross-reference with structural analogs to identify substituent-specific effects .

Q. How can computational approaches predict the biological targets and mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., dopamine receptors, kinases). Prioritize docking poses with low RMSD values (<2.0 Å) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to correlate structure with activity . Validate predictions via in vitro kinase inhibition assays .

Q. What experimental design considerations are critical for evaluating enzyme inhibition potential in vitro?

- Methodological Answer :

- Enzyme Selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology with known inhibitors .

- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Include positive controls (e.g., staurosporine) and measure IC at varying ATP concentrations .

- Thermal Shift Assays : Monitor protein melting temperatures (ΔT) to confirm binding .

Q. How does the electronic configuration of the dimethylamino group influence reactivity and biological interactions?

- Methodological Answer : The electron-donating dimethylamino group enhances resonance stabilization of the thiocarbonyl moiety, affecting redox potential and binding to electron-deficient targets (e.g., kinases). Investigate via:

- DFT Calculations : Compare charge distribution with non-dimethylated analogs .

- SAR Studies : Synthesize derivatives with substituents of varying electronegativity (e.g., -NO, -OCH) to assess impact on activity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s neuroprotective vs. cytotoxic effects?

- Methodological Answer : Contradictions may stem from concentration-dependent effects or cell-type specificity.

- Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) in neuronal (SH-SY5Y) and cancer (HeLa) cells .

- ROS Measurement : Use DCFH-DA assays to quantify oxidative stress levels, linking cytotoxicity to ROS generation .

- Apoptosis Markers : Assess caspase-3/7 activation via fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.